molecular formula C10H17NO2 B14538051 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester CAS No. 62027-20-7

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester

Cat. No.: B14538051
CAS No.: 62027-20-7
M. Wt: 183.25 g/mol
InChI Key: UTQQGXWLOQIAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester is a chemical compound with a unique structure that includes a pyridine ring and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
  • Ethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4,5-dimethyl-, ethyl ester is unique due to the presence of the pyridine ring, which imparts different chemical properties compared to similar compounds with a pyran ring. This uniqueness makes it valuable in specific applications where the pyridine ring’s reactivity is advantageous.

Properties

CAS No.

62027-20-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-4-13-10(12)11-6-5-8(2)9(3)7-11/h4-7H2,1-3H3

InChI Key

UTQQGXWLOQIAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.